N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, morpholine, and pyrimidine moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom onto a phenyl ring, followed by the attachment of a morpholine group. This can be achieved through electrophilic aromatic substitution reactions.
Coupling with Pyrimidine: The fluorophenyl intermediate is then coupled with a pyrimidine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological process.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A synthetic antibiotic with a similar morpholine and fluorophenyl structure, used to treat bacterial infections.
Gefitinib: An anti-cancer drug that shares structural similarities, particularly in the presence of a fluorophenyl group.
Uniqueness
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxypyrimidine moiety, in particular, differentiates it from other compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
N-[(3-fluoro-4-morpholin-4-ylphenyl)methyl]-6-methoxypyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-22-16-9-15(19-11-20-16)18-10-12-2-3-14(13(17)8-12)21-4-6-23-7-5-21/h2-3,8-9,11H,4-7,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAWDNUPRAKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.